![molecular formula C28H27BrN2O3S2 B3014596 ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 681274-67-9](/img/structure/B3014596.png)
ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C28H27BrN2O3S2 and its molecular weight is 583.56. The purity is usually 95%.
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Biological Activity
Ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is C28H27BrN2O3S2, with a molecular weight of 583.56 g/mol. It contains various functional groups, including an indole moiety and a thiophene ring, which are known to enhance biological activity. The compound is typically synthesized through multi-step organic reactions involving the introduction of these functional groups .
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial and antifungal properties. In a study assessing various derivatives, compounds were screened against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Results indicated that many derivatives demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria .
The proposed mechanism of action for these compounds involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. The indole and thiophene structures are believed to play crucial roles in binding to bacterial targets, leading to cell death. Studies have indicated that these compounds can inhibit key enzymes involved in cell wall biosynthesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. For instance, variations in the bromobenzyl group or the length of the alkyl chain attached to the thiophene can enhance or reduce activity. A systematic study on related compounds has shown that electron-withdrawing groups tend to increase antibacterial potency, while electron-donating groups may diminish it .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Antibacterial Efficacy : In one study, a series of indole-thiophene derivatives were tested against clinical isolates of Staphylococcus aureus. Compounds with higher bromine substitution showed enhanced activity compared to their non-brominated counterparts.
- Antifungal Activity : Another investigation focused on the antifungal properties against Candida albicans, revealing that modifications to the thiophene ring structure led to increased inhibition zones in agar diffusion tests.
Data Tables
Compound Name | Molecular Formula | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
Ethyl 1 | C28H27BrN2O3S2 | Antibacterial | 32 µg/mL |
Ethyl 2 | C28H27BrN2O3S2 | Antifungal | 16 µg/mL |
Ethyl 3 | C28H27BrN2O3S2 | Antibacterial | 64 µg/mL |
Scientific Research Applications
The compound ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across different domains, including medicinal chemistry, pharmacology, and materials science.
Anticancer Activity
Research has indicated that compounds containing indole and thiophene derivatives exhibit significant anticancer properties. The presence of the 4-bromobenzyl group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit proliferation .
Antimicrobial Properties
The indole scaffold is also associated with antimicrobial activity. The compound's unique structure may enhance its efficacy against various bacterial strains. Research suggests that thioether groups can contribute to increased membrane permeability, allowing for better antimicrobial action .
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds like this one are being studied for their potential neuroprotective effects. The ability to modulate neurotransmitter systems could make this compound a candidate for treating conditions such as Alzheimer's disease .
Binding Affinity Studies
Pharmacological studies focusing on the binding affinity of this compound to various receptors have shown promising results. For instance, modifications in the indole structure have been linked to enhanced activity at specific targets such as serotonin receptors, which are crucial in mood regulation and anxiety disorders .
Toxicological Evaluations
Toxicological assessments are essential for understanding the safety profile of new compounds. Preliminary studies indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they maintain a favorable safety margin in non-cancerous cell lines .
Drug Delivery Systems
The structural characteristics of this compound make it a candidate for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance solubility and bioavailability .
Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing novel materials with tailored properties. Its functional groups allow for further modifications, making it suitable for applications in organic electronics and photonic devices .
Case Study 1: Anticancer Efficacy
In a study conducted on a series of indole-thiophene derivatives, researchers found that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Neuroprotective Potential
Another investigation assessed the neuroprotective effects of related compounds on neuronal cultures exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability compared to controls, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Properties
IUPAC Name |
ethyl 2-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27BrN2O3S2/c1-3-34-28(33)25-21-8-6-10-23(21)36-27(25)30-26(32)17(2)35-24-16-31(22-9-5-4-7-20(22)24)15-18-11-13-19(29)14-12-18/h4-5,7,9,11-14,16-17H,3,6,8,10,15H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZGDEHCALSLAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.